REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]1[N:4]([CH:21]([CH3:23])[CH3:22])[C:5](=[O:20])[C:6]2[C:11]([C:12]=1[C:13]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2.[C:24]1([P:30]([C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)[C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>C1(C)C=CC=CC=1>[Br-:1].[F:19][C:16]1[CH:17]=[CH:18][C:13]([C:12]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5](=[O:20])[N:4]([CH:21]([CH3:23])[CH3:22])[C:3]=2[CH2:2][P+:30]([C:31]2[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=2)([C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)[C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)=[CH:14][CH:15]=1 |f:3.4|
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Name
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3-bromomethyl-4-(4-fluorophenyl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline
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Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
BrCC=1N(C(C2=CC=CC=C2C1C1=CC=C(C=C1)F)=O)C(C)C
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Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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120 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Type
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CUSTOM
|
Details
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the resulting mixture was stirred
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Rate
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UNSPECIFIED
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RPM
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0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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at reflux for 1 hour, during which time a white crystalline solid
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Duration
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1 h
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Type
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CUSTOM
|
Details
|
precipitated from the solution
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Type
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FILTRATION
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Details
|
The solid was filtered off
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Type
|
WASH
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Details
|
washed with petroleum ether (b.p. 60°-80° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
[Br-].FC1=CC=C(C=C1)C1=C(N(C(C2=CC=CC=C12)=O)C(C)C)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |